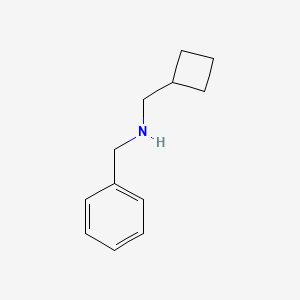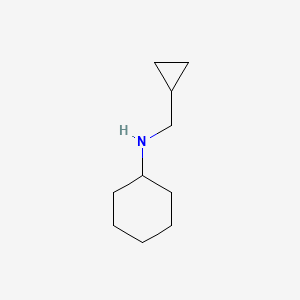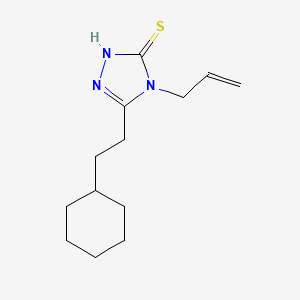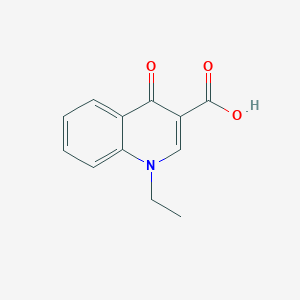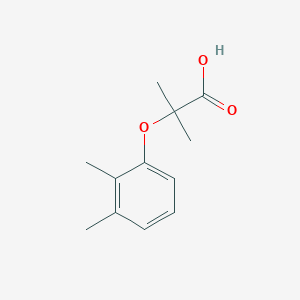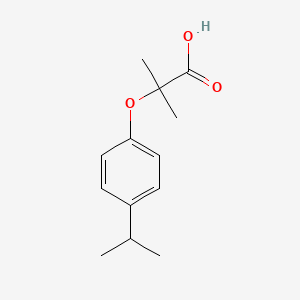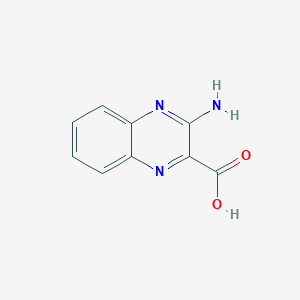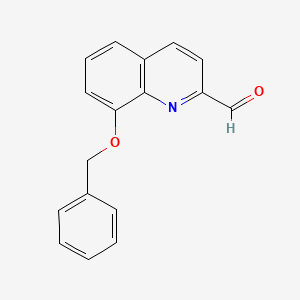
(2-Methoxy-benzyl)-phenethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-benzyl)-phenethyl-amine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzyl moiety and a phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-phenethyl-amine typically involves the reaction of 2-methoxybenzyl chloride with phenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Methoxybenzyl chloride+Phenethylamine→this compound+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-benzyl)-phenethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
(2-Methoxy-benzyl)-phenethyl-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interaction with receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methoxy-benzyl)-phenethyl-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to serotonin receptors, leading to altered neurotransmitter release and signaling pathways. This interaction can result in various physiological and pharmacological effects, depending on the target receptors and pathways involved.
Comparison with Similar Compounds
(2-Methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): A potent serotonin receptor agonist with hallucinogenic properties.
(2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): Another serotonin receptor agonist known for its psychoactive effects.
Uniqueness: (2-Methoxy-benzyl)-phenethyl-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxy group and phenethylamine backbone contribute to its interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3241-03-0 |
|---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-18-16-10-6-5-9-15(16)13-17-12-11-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H |
InChI Key |
JNCKTVRAIZBHMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


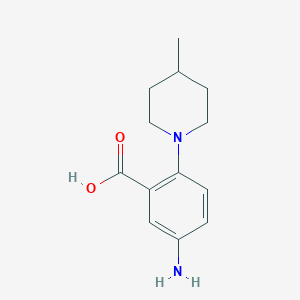
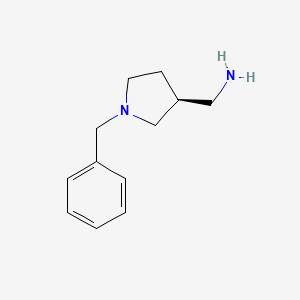
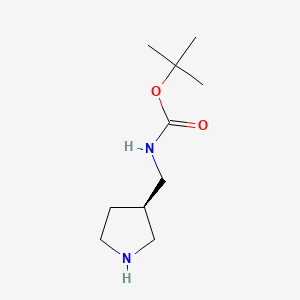
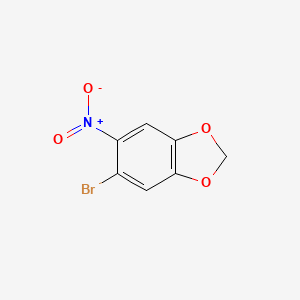
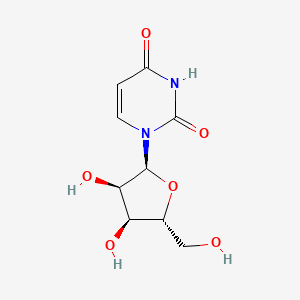
![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)
